Cas no 306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine)

306387-90-6 structure
Nome do Produto:3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
- 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
- 3-Keto-N-aMinoethyl-N'-aMinocaproyldihydrocinnaMoyl CyclopaMine
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H
- Cyclopamine-KAAD
- Cyclopamine-KAAD (KAAD-Cyclopamine)
- KAAD-Cyclopamine
- Shh Signaling Antagonist II
- WDHRPWOAMDJICD-BWBMXWGBSA-N
- DTXSID70587893
- N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
- 306387-90-6
- 3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
- AKOS030255534
- N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
- G91431
-
- MDL: MFCD03425585
- Inchi: InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1
- Chave InChI: UEXHYPKVOFBABD-MMBLKLCGSA-N
- SMILES: C[C@H]1CC2[C@H]([C@@H](C)[C@@]3(CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@]6(C)[C@H]5CC4=C3C)O2)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN
Propriedades Computadas
- Massa Exacta: 697.48200
- Massa monoisotópica: 697.48185750g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 51
- Contagem de Ligações Rotativas: 13
- Complexidade: 1370
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 7
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 87.7Ų
- XLogP3: 5.2
Propriedades Experimentais
- Densidade: 1.15
- Ponto de ebulição: 875.6°C at 760 mmHg
- Ponto de Flash: 483.3°C
- Índice de Refracção: 1.588
- PSA: 101.73000
- LogP: 8.40240
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-1mg |
Cyclopamine-KAAD |
306387-90-6 | 98% | 1mg |
¥9368.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-500ug |
Cyclopamine-KAAD |
306387-90-6 | 98% | 500ug |
¥5374.00 | 2022-04-26 | |
TRC | K171000-5mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 5mg |
$ 689.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4,513.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448-100 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 100µg |
¥2,632.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-50μg |
Cyclopamine-KAAD |
306387-90-6 | ≥80% | 50μg |
¥1,050.00 | 2021-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4513.00 | 2023-09-05 | |
1PlusChem | 1P00316K-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$739.00 | 2025-02-19 | |
A2B Chem LLC | AB40700-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$783.00 | 2024-04-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-1mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 96% | 1mg |
¥3089.90 | 2023-09-03 |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Literatura Relacionada
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Categorias Relacionadas
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides Alicóides do tipo Jerveratrum
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides esteróides alcalóides Alicóides do tipo Jerveratrum
306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine) Produtos relacionados
- 412921-53-0(2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid)
- 1211445-99-6(2-(methylamino)ethyl2-(piperidin-1-yl)ethylamine)
- 1501480-56-3(Sodium 2-oxo-2H-chromene-6-sulfinate)
- 1342862-07-0(N-(3,3-diethoxypropyl)-N-methylcyclopropanamine)
- 1500288-37-8(3-amino-3-(5-chlorothiophen-3-yl)propan-1-ol)
- 1806049-81-9(3-(Difluoromethyl)-2-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid)
- 2171236-87-4(4-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}cyclohexane-1-carboxylic acid)
- 2227776-64-7(methyl (3R)-3-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxypropanoate)
- 2229686-67-1(4-(1-phenylprop-1-en-2-yl)oxane-4-carboxylic acid)
- 1805335-48-1(3-Amino-2-(difluoromethyl)-5-fluoropyridine-6-carboxaldehyde)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
